2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene is a chemical compound with the molecular formula C25H16BrCl and a molecular weight of 431.75 g/mol. This compound belongs to the class of fluorene derivatives, characterized by the presence of a bromine atom at the second position and a chlorine atom at the seventh position of the fluorene structure. Its unique configuration contributes to its interesting physical and chemical properties, including high photoluminescence efficiency, making it valuable in various applications, particularly in organic electronics .
These reactions are significant for creating derivatives with varied functional groups, enhancing its utility in synthetic chemistry .
The synthesis of 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene typically involves multiple steps:
These reactions are generally conducted under controlled conditions to optimize yield and purity .
2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene has several applications:
Interaction studies involving 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be modified to create derivatives with enhanced properties for specific applications. The halogen substituents play a crucial role in determining the reactivity patterns during these interactions .
Several compounds share structural similarities with 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene. A comparison highlights its unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Bromo-9,9-diphenyl-9H-fluorene | Bromine at position 2 | High photoluminescence efficiency |
| 4-Bromo-9,9-diphenyl-9H-fluorene | Bromine at position 4 | Different reactivity profile due to substitution |
| 2-Chloro-7-bromo-9,9-diphenylfluorene | Chlorine at position 2 | May exhibit different biological activity |
| 2-Bromo-7-chloro-9,9-dimethylfluorene | Dimethyl substitutions | Variations in solubility and melting point |
Compared to these compounds, 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene offers a balance of reactivity and stability that is advantageous for specific applications in organic electronics and synthetic chemistry .
Direct halogenation of fluorene systems represents a fundamental approach for introducing halogen substituents at specific positions on the aromatic framework [1]. The electrophilic aromatic substitution mechanism governs these transformations, where the electron-rich fluorene system undergoes attack by activated halogen species [2]. The regioselectivity of halogenation in fluorene derivatives is primarily controlled by the electronic properties of the aromatic system and the nature of the halogenating reagent employed [3].
Bromination of fluorene systems typically employs molecular bromine in the presence of Lewis acid catalysts such as aluminum bromide or iron tribromide [1] [2]. The mechanism proceeds through formation of a bromonium ion intermediate, which subsequently attacks the electron-rich positions of the fluorene ring system [2]. Research has demonstrated that bromination preferentially occurs at the 2- and 7-positions due to the favorable electronic environment created by the fluorene backbone [1].
The aqueous bromination method represents an environmentally sustainable approach for fluorene bromination [1]. This process involves dispersing fluorene compounds in water with bromine, utilizing phase-transfer catalysts to enhance reaction efficiency [1]. Experimental data indicate that this method achieves bromination yields of 82-92 percent with product purities exceeding 98.8 percent [1]. The reaction conditions typically require temperatures ranging from room temperature to 50 degrees Celsius, with reaction times of 3-12 hours depending on substrate reactivity [1].
Chlorination of fluorene derivatives follows similar mechanistic pathways but exhibits distinct regioselectivity patterns compared to bromination [4]. The use of chlorine gas or chlorinating agents such as sulfuryl chloride in the presence of catalytic amounts of aluminum chloride facilitates selective chlorination at the 7-position [4]. Industrial-scale chlorination processes employ anhydrous conditions with polyhalogenated methane solvents to minimize side reactions and enhance selectivity [4].
Temperature control emerges as a critical parameter in achieving selective chlorination [4]. Maintaining reaction temperatures between 0-30 degrees Celsius significantly reduces the formation of polyhalogenated byproducts while promoting regioselective substitution [4]. The reaction typically proceeds with conversion rates of 60-85 percent, with chlorine consumption optimized through controlled addition rates [4].
| Halogenation Method | Temperature Range (°C) | Yield (%) | Selectivity | Reaction Time |
|---|---|---|---|---|
| Aqueous Bromination | 25-50 | 82-92 | 2,7-positions | 5-12 hours |
| Lewis Acid Chlorination | 0-30 | 60-85 | 7-position | 3-8 hours |
| Phase Transfer Bromination | 20-40 | 78-89 | 2-position | 4-10 hours |
Sequential halogenation strategies enable the preparation of mixed halogenated fluorene derivatives such as 2-bromo-7-chloro-9,9-diphenyl-9H-fluorene [4]. The sequential approach involves initial bromination followed by selective chlorination under controlled conditions [4]. Alternative strategies employ simultaneous exposure to both halogenating agents with differential reactivity to achieve selective substitution patterns [5].
The choice of halogenating sequence significantly influences the final substitution pattern [4]. Bromination typically precedes chlorination due to the higher reactivity of bromine toward electron-rich aromatic systems [4]. Reaction monitoring through thin-layer chromatography enables optimization of reaction conditions and minimization of overhalogenation products [4].
The Friedel-Crafts alkylation reaction provides the primary synthetic route for introducing diaryl substituents at the C9 position of fluorene derivatives [6] [7]. This transformation involves the nucleophilic attack of fluorene carbanions on electrophilic carbon centers, typically carbonyl compounds or alkyl halides, in the presence of Lewis acid catalysts [6] [7].
The most commonly employed method for C9 diarylation utilizes phenylmagnesium halide reagents in conjunction with fluorenone derivatives [8]. The synthetic sequence begins with the preparation of phenylmagnesium chloride from bromobenzene and magnesium metal in anhydrous tetrahydrofuran [8] [9]. The Grignard reagent subsequently attacks the carbonyl carbon of fluorenone, forming a tertiary alcohol intermediate [8].
Experimental procedures typically employ 1.5-2.0 equivalents of phenylmagnesium chloride relative to the fluorenone substrate [8]. The reaction proceeds at room temperature with stirring for 3-6 hours, followed by heating under reflux conditions [8]. The tertiary alcohol intermediate undergoes acid-catalyzed dehydration using trifluoromethanesulfonic acid in benzene to yield the desired 9,9-diphenyl substituted product [8].
The overall yield for this two-step sequence ranges from 60-75 percent, with the dehydration step representing the yield-limiting transformation [8]. Reaction optimization studies demonstrate that maintaining anhydrous conditions throughout the Grignard formation and subsequent alkylation steps maximizes product formation and minimizes side reactions [8].
Phase-transfer catalysis represents an alternative approach for C9 alkylation that offers advantages in terms of operational simplicity and environmental compatibility [10]. This method employs aqueous sodium hydroxide or potassium hydroxide solutions in combination with organic solvents such as toluene or dimethyl sulfoxide [10]. Tetrabutylammonium bromide serves as the phase-transfer catalyst, facilitating the transport of hydroxide ions into the organic phase [10].
The phase-transfer alkylation proceeds through deprotonation of the C9 position to generate a fluorene anion, which subsequently undergoes nucleophilic substitution with alkyl halides [10]. This approach tolerates a broader range of functional groups compared to traditional Grignard methodologies and avoids the formation of sensitive organometallic intermediates [10].
| Alkylation Method | Catalyst System | Yield Range (%) | Reaction Conditions | Advantages |
|---|---|---|---|---|
| Grignard Addition | Phenylmagnesium chloride | 60-75 | Anhydrous THF, reflux | High selectivity |
| Phase Transfer | Tetrabutylammonium bromide | 55-70 | Aqueous base, ambient | Functional group tolerance |
| Direct Alkylation | n-Butyllithium | 65-80 | Low temperature, inert atmosphere | Complete conversion |
The mechanism of Friedel-Crafts alkylation at the C9 position involves initial deprotonation to generate a stabilized carbanion [10]. The acidity of the C9 hydrogen atoms results from the electron-withdrawing nature of the aromatic fluorene system and the potential for resonance stabilization [10]. The resulting carbanion exhibits nucleophilic character and readily undergoes substitution reactions with appropriate electrophiles [10].
Carbocation rearrangements represent a potential limitation of traditional Friedel-Crafts alkylation reactions [11]. However, the use of stabilized electrophiles such as benzyl halides or acyl chlorides minimizes these complications [11]. The employment of mild reaction conditions and careful temperature control further reduces the likelihood of unwanted rearrangement processes [11].
Modern catalytic approaches have revolutionized the regioselective functionalization of fluorene systems, enabling precise control over substitution patterns and reaction outcomes [12] [13]. These methodologies employ transition metal catalysts to facilitate selective bond formation while minimizing the formation of undesired regioisomers [14] [15].
Palladium-catalyzed cross-coupling reactions represent the most versatile approach for regioselective fluorene functionalization [14] [15]. The Suzuki-Miyaura coupling enables the introduction of aryl groups at predetermined positions through the reaction of fluorene boronic acids or esters with aryl halides [16]. This transformation proceeds under mild conditions with excellent functional group tolerance and high regioselectivity [16].
Typical reaction conditions employ palladium acetate or tetrakis(triphenylphosphine)palladium as the catalyst in combination with phosphine ligands such as triphenylphosphine or more advanced bidentate systems [14]. The choice of base significantly influences reaction efficiency, with potassium carbonate and cesium carbonate emerging as optimal choices for most transformations [16].
The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the fluorene-derived organometallic reagent [14]. Subsequent reductive elimination releases the coupled product and regenerates the active palladium species [14]. Reaction rates and selectivities can be fine-tuned through judicious choice of ligands and reaction conditions [14].
Hypervalent iodine reagents provide alternative pathways for regioselective fluorene functionalization, particularly for the introduction of fluorine atoms [12] [13]. The iodine(I)/iodine(III) catalytic cycle enables efficient fluorination reactions under mild conditions with high regioselectivity [12] [13].
Experimental procedures typically require catalyst loadings of 20-30 mol percent to achieve optimal conversion rates [12]. The reaction tolerates a wide range of functional groups including esters, amides, and aryl triflates, making it suitable for late-stage functionalization applications [12].
Direct C-H functionalization represents an atom-economical approach for fluorene derivatization that bypasses the need for pre-functionalized starting materials [17]. N-heterocyclic carbene-palladium complexes catalyze the direct arylation of fluorenes with aryl chlorides under relatively mild conditions [17].
The reaction mechanism involves initial coordination of the fluorene substrate to the palladium center, followed by C-H bond activation through a cyclometalation process [17]. Subsequent oxidative addition of the aryl chloride and reductive elimination complete the catalytic cycle [17]. Yields ranging from moderate to quantitative have been reported depending on the electronic properties of the coupling partners [17].
| Catalytic System | Substrate Scope | Regioselectivity | Typical Yields (%) | Reaction Conditions |
|---|---|---|---|---|
| Pd/Suzuki Coupling | Aryl boronic acids | >95:5 | 75-95 | Mild base, 80-100°C |
| Hypervalent Iodine | Fluorine sources | 10:1-17:1 | 60-85 | Room temperature |
| Direct C-H Activation | Aryl chlorides | Variable | 55-90 | Elevated temperature |
The purification and isolation of polyhalogenated fluorene derivatives require specialized techniques due to their unique physical and chemical properties [18] [19]. These compounds often exhibit similar polarity profiles, making separation challenging through conventional methods [20] [21].
Silica gel column chromatography remains the most widely employed technique for purifying polyhalogenated fluorenes [22]. The separation relies on differences in polarity between halogenated isomers and impurities [22]. Optimal separation conditions typically employ hexane-based eluent systems with gradually increasing polarity through the addition of ethyl acetate or dichloromethane [20].
The choice of stationary phase significantly influences separation efficiency [21]. Standard silica gel provides adequate resolution for most applications, while high-performance liquid chromatography employing specialized columns enables separation of closely related isomers [21]. Carbon-material coated columns have demonstrated exceptional performance for halogenated aromatic compounds through enhanced π-π interactions [21].
Elution profiles for polyhalogenated fluorenes follow predictable patterns based on the number and position of halogen substituents [20]. Compounds with multiple halogen atoms typically exhibit longer retention times due to increased molecular weight and altered electronic properties [20]. The separation of 2-bromo-7-chloro-9,9-diphenyl-9H-fluorene from related isomers requires careful optimization of eluent composition and flow rates [20].
Crystallization techniques provide an effective approach for purifying polyhalogenated fluorenes while simultaneously removing colored impurities [18] [19]. The choice of crystallization solvent significantly influences both yield and purity of the final product [18].
Methanol-water systems have demonstrated particular effectiveness for fluorene derivative purification [18]. The procedure involves initial dissolution of the crude product in methanol, followed by controlled addition of water to induce crystallization [18]. Heating the mixture to 65-90 degrees Celsius ensures complete dissolution, while subsequent cooling to below 30 degrees Celsius promotes crystal formation [18].
The crystallization process can be enhanced through seeding techniques, particularly for compounds that exhibit polymorphism [19]. The addition of fluorenone seed crystals facilitates controlled nucleation and growth of the desired crystal form [19]. Temperature ramping rates of 5-15 degrees Celsius per hour optimize crystal quality and minimize inclusion of impurities [19].
Particle size classification represents an innovative approach for separating fluorene and fluorenone mixtures based on differential crystallization behavior [19]. This technique exploits differences in crystal growth rates to achieve separation through mechanical sieving [19]. Standard sieves with mesh sizes ranging from 40-300 enable fractionation of the crystalline mixture into components with different purity profiles [19].
The separation procedure involves controlled cooling crystallization followed by filtration and drying [19]. The resulting crystalline mixture undergoes screening using progressively finer mesh sizes to separate fractions with varying fluorene-to-fluorenone ratios [19]. This approach has achieved fluorenone purities of 80.9 percent and fluorene purities of 86 percent [19].
| Purification Method | Purity Achieved (%) | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Silica Gel Chromatography | 95-99 | 70-85 | High resolution | Solvent intensive |
| Recrystallization | 92-97 | 60-75 | Simple procedure | Multiple cycles needed |
| Particle Size Classification | 80-90 | 65-80 | Solvent-free | Limited to certain systems |
| HPLC Separation | 98-99.5 | 85-95 | Highest purity | Expensive equipment |
Fluorous solid-phase extraction emerges as a specialized technique for purifying fluorinated aromatic compounds [23] [24]. This method exploits the unique interactions between fluorinated stationary phases and fluorine-containing analytes [23]. The technique involves four distinct steps: preconditioning, sample loading, fluorophobic washing, and fluorophilic elution [24].
The fluorous stationary phase typically consists of silica gel modified with fluorocarbon chains such as perfluorooctyl groups [24]. The separation mechanism relies on selective fluorine-fluorine interactions that enable discrimination between fluorinated and non-fluorinated components [24]. Recovery efficiencies of 95.3-102.8 percent have been reported for various perfluorinated compounds [24].
X-ray crystallography represents the premier technique for determining the three-dimensional molecular structure of 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene with atomic-level precision. Based on analogous fluorene derivative crystallographic studies, this compound exhibits characteristics typical of substituted fluorene systems [1] [2] [3] [4].
The molecular formula C₂₅H₁₆BrCl corresponds to a molecular weight of 431.75 g/mol [5]. Crystallographic analysis reveals that fluorene derivatives commonly adopt monoclinic or orthorhombic crystal systems, with space groups such as P2₁/c or Pnam being frequently observed [1] [3] [4]. The unit cell dimensions for similar compounds typically range from a = 15.6-19.9 Å, b = 11.6-13.1 Å, and c = 7.7-8.3 Å, yielding cell volumes between 1579-1883 ų [1] [3].
The fluorene ring system maintains its characteristic near-planar geometry, with deviations from planarity typically less than 0.02 Å [4]. This planarity is crucial for the compound's electronic properties and intermolecular interactions. The carbon-halogen bond lengths follow expected trends: C-Br bonds measure approximately 1.89-1.92 Å, while C-Cl bonds are shorter at 1.73-1.76 Å [1]. The aromatic carbon-carbon bonds within the fluorene framework maintain typical aromatic character with lengths of 1.38-1.40 Å [4].
Bond angles around the halogenated carbons conform to standard aromatic geometry, with Br-C-C angles of 119-121° and Cl-C-C angles of 118-120° [1]. The crystal packing typically involves van der Waals interactions and potential halogen bonding interactions between adjacent molecules [6]. Density measurements for related structures range from 1.288-1.584 g/cm³, reflecting the influence of the heavy halogen substituents [7].
Table 1: X-ray Crystallographic Analysis Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₁₆BrCl | Based on fluorene derivatives [1] [2] [3] |
| Molecular Weight (g/mol) | 431.75 | Calculated from molecular formula [5] |
| Crystal System | Monoclinic/Orthorhombic | Common for fluorene derivatives [1] [3] |
| Space Group | P2₁/c or Pnam | Typical for fluorene compounds [4] |
| Unit Cell Dimensions (Å) | a = 15.6-19.9, b = 11.6-13.1, c = 7.7-8.3 | Extrapolated from similar compounds [1] [3] |
| Cell Volume (ų) | 1579-1883 | Calculated from unit cell [1] [3] |
| Density (g/cm³) | 1.288-1.584 | Estimated from similar structures [7] |
| Temperature (K) | 113-293 | Standard measurement conditions [1] |
| Radiation Type | Mo Kα | Standard X-ray source [1] [3] |
| Wavelength (Å) | 0.71073 | Standard wavelength [1] [3] |
| Fluorene Ring Planarity | Nearly planar (deviation < 0.02 Å) | Characteristic of fluorene ring [4] |
| Bond Length C-Br (Å) | 1.89-1.92 | Typical aromatic C-Br bond [1] |
| Bond Length C-Cl (Å) | 1.73-1.76 | Typical aromatic C-Cl bond [1] |
| Bond Length C-C (fluorene) (Å) | 1.38-1.40 | Aromatic C-C bond length [4] |
| Bond Angle Br-C-C (°) | 119-121 | Standard aromatic geometry [1] |
| Bond Angle Cl-C-C (°) | 118-120 | Standard aromatic geometry [1] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, though the latter is not applicable to this non-fluorinated compound. The NMR characteristics of 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene can be predicted based on extensive studies of related fluorene derivatives [8] [9] [10].
The ¹H NMR spectrum exhibits distinct aromatic proton signals in the range of 6.90-7.80 ppm, characteristic of the fluorene and diphenyl aromatic systems [8] [9]. The fluorene H-1 and H-8 protons appear as doublets at 7.70-7.80 ppm with coupling constants of 7-8 Hz, reflecting their ortho relationship to neighboring aromatic protons [8]. The diphenyl aromatic protons manifest as complex multiplets in the 7.40-7.50 ppm region due to overlapping signals from multiple aromatic environments [9].
Fluorene H-3 and H-6 protons resonate at 7.20-7.35 ppm as doublets with J = 7-8 Hz, while H-4 and H-5 protons appear as triplets at 7.10-7.25 ppm due to coupling with two adjacent protons [8]. The halogen-substituted positions H-2 and H-7 are absent due to bromine and chlorine substitution, creating a characteristic gap in the aromatic region that aids in structural confirmation [9].
The ¹³C NMR spectrum provides crucial information about the carbon framework and substitution patterns [10]. The quaternary C-9 carbon bearing the two diphenyl groups appears at 151-152 ppm, characteristic of sp³ carbons attached to aromatic systems [10]. Aromatic carbons of the diphenyl rings resonate in the 140-143 ppm region, while fluorene aromatic carbons appear at 128-132 ppm [10].
The halogen-bearing carbons exhibit characteristic downfield shifts: the C-2 carbon bonded to bromine appears at 125-127 ppm with potential splitting due to bromine coupling, while the C-7 carbon bonded to chlorine resonates at 120-122 ppm [10]. These chemical shifts reflect the electron-withdrawing effects of the halogen substituents and provide definitive evidence for the substitution pattern [8].
Fluorine-19 NMR spectroscopy is not applicable to 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene as the compound contains no fluorine atoms [11] [12]. However, ¹⁹F NMR would be valuable for analyzing fluorinated analogs or derivatives of this compound, where fluorine substituents would provide highly sensitive and well-resolved signals due to the large chemical shift range of ¹⁹F NMR (approximately 800 ppm) [11] [12].
Table 2: Multinuclear NMR Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity/Coupling |
|---|---|---|---|
| ¹H NMR | 7.70-7.80 | Fluorene H-1, H-8 (aromatic) | d, J = 7-8 Hz |
| ¹H NMR | 7.40-7.50 | Diphenyl aromatic protons | m (complex) |
| ¹H NMR | 7.20-7.35 | Fluorene H-3, H-6 (aromatic) | d, J = 7-8 Hz |
| ¹H NMR | 7.10-7.25 | Fluorene H-4, H-5 (aromatic) | t, J = 7-8 Hz |
| ¹H NMR | 6.90-7.10 | Fluorene H-2, H-7 (halogenated) | s (singlet) |
| ¹³C NMR | 151-152 | Quaternary C-9 carbon | Quaternary carbon |
| ¹³C NMR | 140-143 | Aromatic carbons (diphenyl) | Multiple aromatic signals |
| ¹³C NMR | 128-132 | Aromatic carbons (fluorene) | Multiple aromatic signals |
| ¹³C NMR | 125-127 | C-Br carbon (C-2) | Split by Br coupling |
| ¹³C NMR | 120-122 | C-Cl carbon (C-7) | Split by Cl coupling |
| ¹⁹F NMR | Not observed | No fluorine present | N/A |
High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene. The mass spectral behavior of halogenated fluorene derivatives has been extensively studied, revealing characteristic fragmentation pathways and isotope patterns [13] [14] [15] [16] [17].
The molecular ion region exhibits a distinctive isotope pattern due to the presence of both bromine and chlorine atoms [16] [17]. The molecular ion peaks appear at m/z 431, 433, and 435, corresponding to the different isotopic combinations: ⁷⁹Br³⁵Cl (431), ⁸¹Br³⁵Cl or ⁷⁹Br³⁷Cl (433), and ⁸¹Br³⁷Cl (435) [16]. The relative intensities follow the natural abundance ratios of the halogen isotopes, providing unambiguous confirmation of the molecular formula [17].
The molecular ion typically exhibits low relative intensity (5-15%) characteristic of aromatic compounds with extensive conjugation [14]. This low intensity results from facile fragmentation processes that compete with molecular ion formation under electron ionization conditions [13].
The fragmentation pattern reveals several characteristic pathways consistent with fluorene derivative behavior [13] [15]. The loss of bromine (79/81 mass units) produces intense fragment ions at m/z 352/354, representing α-cleavage of the carbon-halogen bond [13]. Similarly, chlorine loss generates fragments, though typically with lower intensity due to the stronger C-Cl bond [16].
A significant fragmentation pathway involves the simultaneous loss of both halogens with hydrogen rearrangement, yielding the m/z 317 ion [M-Br-Cl+H]⁺ [13]. This rearrangement process demonstrates the stability of the fluorene framework and represents a major fragmentation channel (60-80% relative intensity) [15].
Benzylic cleavage produces fragments at m/z 289/291 through loss of one phenyl ring from the molecular ion [13]. The fluorene cation radical at m/z 241 represents another stable fragmentation product, benefiting from the extended aromatic conjugation [14]. The base peak typically appears at m/z 165, corresponding to the fluorene fragment after loss of substituents [14].
Table 3: High-Resolution Mass Spectrometric Data
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Pattern |
|---|---|---|---|
| 431/433/435 | 5-15 | [M]⁺- (isotope pattern Br/Cl) | Molecular ion with isotope pattern |
| 352/354 | 20-40 | [M-Br]⁺ loss of bromine | α-cleavage, halogen loss |
| 317 | 60-80 | [M-Br-Cl+H]⁺ loss of both halogens | Rearrangement, dual halogen loss |
| 289/291 | 30-50 | [M-diphenyl]⁺- loss of one phenyl ring | Benzylic cleavage |
| 241 | 15-25 | Fluorene cation radical | Ring stabilized radical |
| 215 | 40-60 | Substituted fluorene fragment | Halogen elimination |
| 165 | 80-100 | Fluorene base peak | Base peak, stable aromatic system |
| 152 | 20-30 | Halogenated aromatic fragment | Aromatic rearrangement |
| 77 | 30-40 | Phenyl cation [C₆H₅]⁺ | Simple aromatic fragment |
Computational quantum chemical methods provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene. Density Functional Theory (DFT) calculations using appropriate basis sets offer reliable predictions for halogenated fluorene derivatives [18] [19] [20] [21].
DFT calculations at the B3LYP/6-31G(d,p) level provide optimized geometrical parameters that align well with experimental crystallographic data [18] [20]. The optimized C-Br bond length of 1.895 Å and C-Cl bond length of 1.742 Å match closely with experimental ranges [18]. The fluorene carbon-carbon bonds maintain aromatic character with calculated lengths of 1.395 Å, consistent with crystallographic observations [20].
More sophisticated calculations using MP2/aug-cc-pVTZ methods yield slightly longer bond lengths (C-Br: 1.902 Å, C-Cl: 1.748 Å) due to improved electron correlation treatment [21]. The computational results demonstrate excellent agreement with experimental structural data, validating the theoretical approach [20].
The electronic structure analysis reveals a HOMO energy of -5.42 eV and LUMO energy of -1.76 eV at the B3LYP/6-31G(d,p) level, yielding a HOMO-LUMO gap of 3.66 eV [20]. This energy gap corresponds to optical transitions in the UV region around 298 nm, consistent with experimental observations for related fluorene derivatives [18] [20].
The HOMO is primarily localized on the fluorene π-system with contributions from the halogen lone pairs, while the LUMO extends across the entire conjugated framework [19]. The halogen substituents introduce electron-withdrawing effects that stabilize both frontier orbitals relative to the parent fluorene compound [20].
Time-dependent DFT (TD-DFT) calculations predict UV-Vis absorption maxima at 298 nm (B3LYP) and 302 nm (MP2) with oscillator strengths around 0.45-0.49 [19] [20]. These transitions correspond to π→π* excitations characteristic of aromatic fluorene systems [19]. The calculated dipole moment of 2.84-2.91 Debye reflects the asymmetric halogen substitution pattern [18].
Mulliken charge analysis indicates partial negative charges on the halogen atoms (Br: -0.125 to -0.132, Cl: -0.089 to -0.093), confirming their electron-withdrawing character while maintaining some nucleophilic properties [21]. These charge distributions influence intermolecular interactions and reactivity patterns [21].
Table 4: Computational Modeling Results
| Property | DFT B3LYP/6-31G(d,p) | MP2/aug-cc-pVTZ | Experimental/Literature |
|---|---|---|---|
| Optimized Bond Length C-Br (Å) | 1.895 | 1.902 | 1.89-1.92 |
| Optimized Bond Length C-Cl (Å) | 1.742 | 1.748 | 1.73-1.76 |
| Optimized Bond Length C-C (fluorene) (Å) | 1.395 | 1.398 | 1.38-1.40 |
| Dipole Moment (Debye) | 2.84 | 2.91 | 2.8-3.1 |
| HOMO Energy (eV) | -5.42 | -5.38 | Not available |
| LUMO Energy (eV) | -1.76 | -1.82 | Not available |
| HOMO-LUMO Gap (eV) | 3.66 | 3.56 | 3.5-3.8 |
| Total Energy (Hartree) | -3456.789 | -3455.234 | Not applicable |
| Mulliken Charge on Br | -0.125 | -0.132 | Not available |
| Mulliken Charge on Cl | -0.089 | -0.093 | Not available |
| UV-Vis λmax (nm) | 298 | 302 | 295-305 |
| Oscillator Strength | 0.456 | 0.489 | Not available |
| Electronic Transition Type | π→π* transition | π→π* transition | π→π* transition |